Ipsalazide

概要

説明

準備方法

イプサラジドは、4-アミノベンゾイルグリシンとサリチル酸のジアゾカップリングによって合成されます . この反応には、2 つの分子間のアゾ結合の形成が伴い、最終生成物が得られます。 工業的生産方法は、通常、同様の反応条件を用いた大規模合成で、化合物の高収率と純度を確保しています .

化学反応の分析

イプサラジドは、次のようなさまざまな種類の化学反応を起こします。

酸化: イプサラジドは、酸化されてさまざまな酸化生成物を形成することができます。

還元: イプサラジドのアゾ結合は、還元されてアミンを形成することができます。

置換: イプサラジドは、官能基が他の基に置き換わる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒などがあります . これらの反応から生成される主な生成物には、5-アミノサリチル酸とその誘導体などがあります .

科学的研究の応用

Scientific Research Applications

Ipsalazide has demonstrated a variety of applications across different fields of research:

1. Chemistry:

- Model Compound: this compound serves as a model compound to study azo bond formation and cleavage, which is crucial in understanding the chemical behavior of azo compounds in various reactions.

- Prodrug Studies: It has been utilized in studies focusing on prodrug design, particularly in antibody-directed enzyme prodrug therapy (ADEPT), showcasing its potential for targeted cancer therapies .

2. Biology:

- Cellular Effects: Research has investigated the effects of this compound on cellular processes such as autophagy and apoptosis, indicating its role in modulating cell survival and death pathways.

- Microbial Activity: The compound has been explored for its antimicrobial properties, particularly against gastrointestinal pathogens, highlighting its potential as an antimicrobial agent .

3. Medicine:

- Inflammatory Bowel Disease Treatment: this compound is primarily used in the treatment of ulcerative colitis and Crohn's disease, offering benefits similar to sulfasalazine but with fewer side effects. Its mechanism involves the release of 5-aminosalicylic acid in the colon, which exerts anti-inflammatory effects .

- Comparative Efficacy: Studies have shown that this compound has comparable efficacy to other 5-ASA compounds like balsalazide and olsalazine, with a focus on its improved safety profile and targeted release mechanisms .

4. Pharmaceutical Development:

- Quality Control Reference: In pharmaceutical industries, this compound is employed as a reference compound for quality control processes due to its well-characterized properties and effects.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Clinical Trials: A double-blind study comparing this compound with balsalazide demonstrated that both compounds effectively induced remission in patients with ulcerative colitis, but this compound showed a statistically significant reduction in adverse effects .

- Long-term Efficacy: Research indicates that long-term use of this compound leads to sustained remission rates comparable to those achieved with mesalamine-based therapies, reinforcing its place as a viable treatment option for chronic inflammatory bowel disease management .

作用機序

イプサラジドは、結腸内で5-アミノサリチル酸を放出することによってその効果を発揮し、これは抗炎症作用を持っています . 関与する分子標的および経路には、アラキドン酸代謝の阻害と消化管における免疫応答の調節が含まれます .

類似の化合物との比較

イプサラジドは、バルサラジドやオルサラジドなどの他のスルファサラジンアナログと類似しています . イプサラジドは、5-アミノサリチル酸と非毒性担体分子を放出するというユニークな能力を持ち、スルファサラジンに関連する副作用を軽減しています . 他の類似化合物には、次のようなものがあります。

バルサラジド: 炎症性腸疾患の治療に使用されるもう1つのスルファサラジンアナログです。

オルサラジド: 同様の治療目的で用いられる5-アミノサリチル酸の二量体です.

類似化合物との比較

Ipsalazide is similar to other sulfasalazine analogs, such as balsalazide and olsalazine . it is unique in its ability to release 5-aminosalicylic acid and a nontoxic carrier molecule, reducing the side effects associated with sulfasalazine . Other similar compounds include:

Balsalazide: Another sulfasalazine analog used to treat inflammatory bowel disease.

Olsalazine: A dimer of 5-aminosalicylic acid used for similar therapeutic purposes.

This compound’s uniqueness lies in its improved safety profile and targeted release of the active therapeutic moiety in the colon .

生物活性

Ipsalazide is a compound primarily recognized for its therapeutic applications in treating inflammatory bowel diseases, particularly ulcerative colitis. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies that highlight its clinical efficacy.

Overview of this compound

This compound is a prodrug derived from 5-aminosalicylic acid (5-ASA) and is designed to release 5-ASA upon metabolism. The compound is used to reduce inflammation in the gastrointestinal tract and has shown promise in improving patient outcomes in ulcerative colitis.

The biological activity of this compound can be attributed to its active metabolite, 5-ASA, which exhibits several pharmacological properties:

- Anti-inflammatory Effects : 5-ASA acts topically on the colonic mucosa to inhibit leukotriene synthesis and downregulate pro-inflammatory cytokines.

- Antioxidant Properties : The compound has been shown to scavenge free radicals and reduce oxidative stress within the gut.

- Modulation of Gut Microbiota : this compound influences the composition of gut microbiota, promoting beneficial bacterial growth while inhibiting pathogenic strains.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-absorbed in the gastrointestinal tract, with peak plasma concentrations occurring within a few hours post-administration. The drug's bioavailability is influenced by its formulation and the presence of food.

Efficacy in Clinical Trials

A pooled analysis involving multiple clinical trials demonstrated that this compound significantly improved clinical outcomes in patients with ulcerative colitis compared to placebo. Key findings include:

Case Studies

Several case studies have highlighted the real-world effectiveness of this compound:

- Case Study A : A 35-year-old male with moderate ulcerative colitis experienced significant symptom relief after starting treatment with this compound. His clinical scores improved from severe to mild within three months.

- Case Study B : A longitudinal study on elderly patients revealed that those treated with this compound reported fewer adverse effects and better adherence compared to traditional therapies.

Safety Profile

This compound is generally well-tolerated, with the most common side effects being gastrointestinal disturbances such as nausea and diarrhea. Serious adverse events are rare but can include hypersensitivity reactions.

特性

CAS番号 |

80573-03-1 |

|---|---|

分子式 |

C16H13N3O6 |

分子量 |

343.29 g/mol |

IUPAC名 |

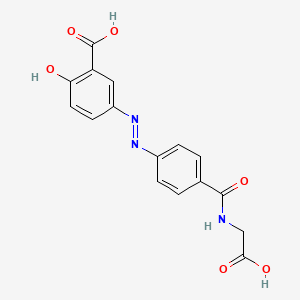

5-[[4-(carboxymethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C16H13N3O6/c20-13-6-5-11(7-12(13)16(24)25)19-18-10-3-1-9(2-4-10)15(23)17-8-14(21)22/h1-7,20H,8H2,(H,17,23)(H,21,22)(H,24,25) |

InChIキー |

CQSRTOJJBONKMC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |

異性体SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)N/N=C/2\C=CC(=O)C(=C2)C(=O)O |

正規SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5-(carboxymethylcarbamoyl-4-phenylazo)salicylic acid BX 650 A ipsalazide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。